Indotécan

Vue d'ensemble

Description

Indotecan, also known as LMP400, is a potent Topoisomerase I inhibitor . It was discovered by Yves Pommier, M.D., Ph.D., Chief of the Developmental Therapeutics Branch, in 2007 . The U.S. Food and Drug Administration (FDA) granted orphan drug status to Indotecan for use in patients with malignant glioma, a cancer of the brain that begins in glial cells .

Molecular Structure Analysis

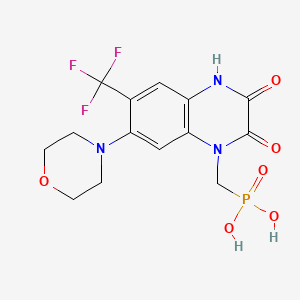

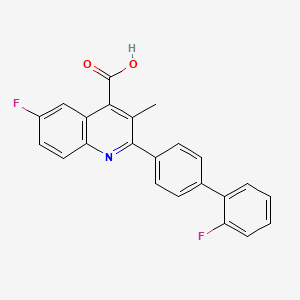

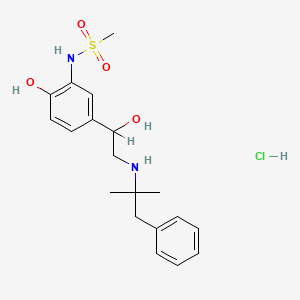

Indotecan has a molecular formula of C26H26N2O7 . It is an indenoisoquinoline derivative .

Chemical Reactions Analysis

Indotecan is known to interact with DNA, causing damage and preventing the relaxation of supercoiled DNA . The exact chemical reactions involved in these processes are complex and are the subject of ongoing research .

Applications De Recherche Scientifique

Sélectif pour les cellules positives pour Schlafen11 et déficientes en BRCA

L'indotécan s'est révélé sélectif pour les cellules positives pour Schlafen 11 (SLFN11) et déficientes en BRCA . SLFN11 est un exécuteur récemment identifié des cellules subissant un stress de réplication .

Léthalité synthétique dans les cellules présentant une déficience en BRCA1, BRCA2 ou PALB2

L'this compound présente une « léthalité synthétique » dans les cellules présentant une déficience en BRCA1, BRCA2 ou PALB2 . Cela signifie que ces cellules sont plus sensibles à l'this compound par rapport aux lignées cellulaires isogéniques .

Synergie avec l'inhibiteur de PARP, olaparib

L'this compound s'est révélé synergique avec l'inhibiteur de PARP, olaparib . Ce traitement combiné a montré une forte synergie et une meilleure efficacité a été observée avec la combinaison par rapport aux traitements à agent unique d'this compound ou d'olaparib .

Désilencement du gène Ube3a dormant associé au syndrome d'Angelman

L'this compound s'est révélé capable de désilencement de l'allèle paternel dormant du gène Ube3a associé au syndrome d'Angelman . Il a démontré un meilleur profil pharmacologique de désilencement de Ube3a par rapport au composé principal précédent, le topotécan .

Thérapie potentielle pour le syndrome d'Angelman

Compte tenu de sa capacité à désilencement du gène Ube3a, l'this compound et ses analogues structuraux sont des thérapies potentielles pour le syndrome d'Angelman . Leur potentiel de traduction dans le traitement du syndrome d'Angelman devrait être évalué plus avant .

Mécanisme D'action

Mode of Action

Indotecan interacts with its target, TOP1, by forming a complex with it and blocking its enzymatic activity . This interaction interferes with DNA synthesis, leading to the arrest of the cell cycle in the S-G2 phase and ultimately causing cancer cell death . Indotecan prevents the relaxation of supercoiled DNA .

Biochemical Pathways

The major lesions generated by the trapping of TOP1 are replication-induced DNA double-strand breaks that are repaired by homologous recombination (HR) . Indotecan exhibits a “synthetic lethality” in cells presenting BRCA1, BRCA2, or PALB2 deficiency . In addition, it has been found that a dominant response determinant to indotecan is Schlafen 11 (SLFN11), a recently identified executor of cells undergoing replication stress .

Pharmacokinetics

Indotecan’s pharmacokinetics were characterized using nonlinear mixed-effects modeling of concentration data from two first-in-human phase 1 trials . Body weight and body surface area accounted for inter-individual variability of central/peripheral distribution volume and intercompartmental clearance, respectively . The estimated typical population values were CL 2.75 L/h, Q3 46.0 L/h, and V3 37.9 L .

Result of Action

Indotecan’s action results in significant molecular and cellular effects. It has been found that BRCA1-, BRCA2-, and PALB2-deficient cells are 3 to 5 times more sensitive to indotecan compared to isogenic cell lines . Moreover, combination treatments showed high synergy between indotecan and olaparib .

Safety and Hazards

Orientations Futures

Indotecan has been granted orphan drug status by the FDA for use in patients with malignant glioma . This designation enables the drug’s developers to receive incentives such as tax credits and provides them exclusive rights for seven years to further the treatment’s potential for that condition . There are ongoing efforts to open a clinical trial to further study the use of Indotecan .

Analyse Biochimique

Biochemical Properties

Indotecan interacts with Top1, stabilizing the “cleavage complex” intermediate where Top1 catalytic residue Tyr723 becomes covalently bound to the 3’ end of the scissile strand of DNA . This interaction inhibits the religation of the scissile strand, leading to irreversible double-strand DNA breaks that can result in cell death .

Cellular Effects

Indotecan’s effects on cells are primarily due to its interaction with Top1. By inhibiting Top1, Indotecan disrupts DNA replication and transcription, leading to DNA damage and ultimately cell death .

Molecular Mechanism

Indotecan exerts its effects at the molecular level by binding to the Top1-DNA complex and stabilizing the cleavage complex . This prevents the religation of the cleaved DNA strand, leading to the accumulation of single-strand DNA breaks. When the replication fork encounters these breaks, it results in double-strand breaks that are lethal to the cell .

Temporal Effects in Laboratory Settings

It is known that Indotecan is a potent Top1 inhibitor, and its effects on DNA replication and transcription can lead to cell death .

Dosage Effects in Animal Models

The effects of Indotecan at different dosages in animal models are currently being studied. It is known that Indotecan is a potent Top1 inhibitor, and its effects on DNA replication and transcription can lead to cell death .

Metabolic Pathways

Given its mechanism of action, it is likely that Indotecan interacts with enzymes involved in DNA replication and transcription .

Transport and Distribution

Given its mechanism of action, it is likely that Indotecan is transported to the nucleus where it interacts with Top1 .

Subcellular Localization

Indotecan is likely localized to the nucleus, given its interaction with Top1, a nuclear enzyme

Propriétés

IUPAC Name |

15,16-dimethoxy-20-(3-morpholin-4-ylpropyl)-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O7/c1-31-19-10-15-18(13-20(19)32-2)26(30)28(5-3-4-27-6-8-33-9-7-27)24-16-11-21-22(35-14-34-21)12-17(16)25(29)23(15)24/h10-13H,3-9,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFIFGLHVOZDEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCN6CCOCC6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238613 | |

| Record name | Indotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915303-09-2 | |

| Record name | Indotecan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915303092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOTECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTA69L5M8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{(3s)-1-[5-(Cyclohexylcarbamoyl)-6-(Propylsulfanyl)pyridin-2-Yl]piperidin-3-Yl}acetic Acid](/img/structure/B1684383.png)

![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1684392.png)

![(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid](/img/structure/B1684394.png)